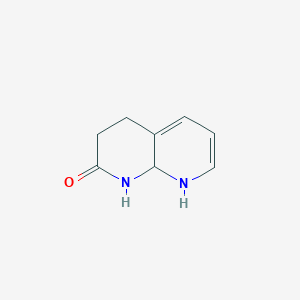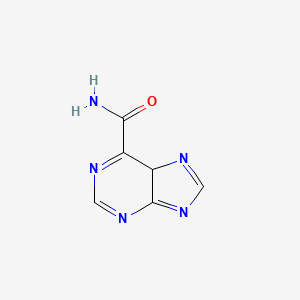
5H-purine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Purine-6-carboxamide is a heterocyclic organic compound that belongs to the purine family Purines are nitrogen-containing compounds that play a crucial role in various biological processes, including the formation of nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5H-purine-6-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-amino-1H-imidazole-4-carboxamide with formamide under high-temperature conditions. This reaction leads to the formation of the purine ring system with the carboxamide group at the 6-position .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 5H-Purine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine-6-carboxylic acid, while reduction can produce 5H-purine-6-amine .
Applications De Recherche Scientifique
5H-Purine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex purine derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antiviral drugs.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 5H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming hydrogen bonds with active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For instance, it may inhibit DNA and RNA synthesis by acting as a false metabolite .
Comparaison Avec Des Composés Similaires
6-Mercaptopurine: A purine analog used in cancer treatment.
Azathioprine: An immunosuppressive drug derived from 6-mercaptopurine.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness: 5H-Purine-6-carboxamide is unique due to its specific structural features and the presence of the carboxamide group at the 6-position. This structural uniqueness allows it to interact with different molecular targets compared to other purine analogs, providing distinct therapeutic and research applications .
Propriétés
Formule moléculaire |
C6H5N5O |
|---|---|
Poids moléculaire |
163.14 g/mol |
Nom IUPAC |
5H-purine-6-carboxamide |
InChI |
InChI=1S/C6H5N5O/c7-5(12)3-4-6(10-1-8-3)11-2-9-4/h1-2,4H,(H2,7,12) |
Clé InChI |
YHTPEEVMEWNJMS-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2C(=NC=NC2=N1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Pyrrolo[3,2-F]benzoxazole](/img/structure/B11920432.png)
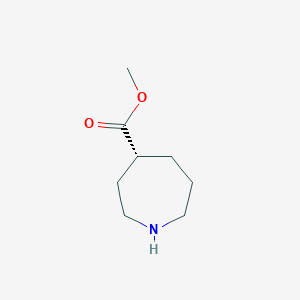
![7-Fluoroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11920444.png)
![(1S,6S)-Spiro[4.4]nonane-1,6-diamine](/img/structure/B11920445.png)
![6,7-Diazadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B11920448.png)

![(1R,6R)-Spiro[4.4]nonane-1,6-diamine](/img/structure/B11920468.png)
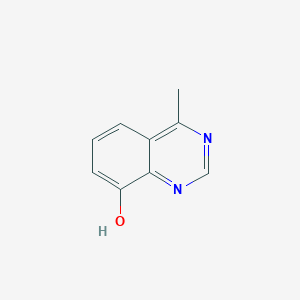
![6'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B11920473.png)
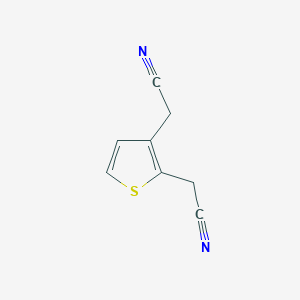


![2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11920490.png)
